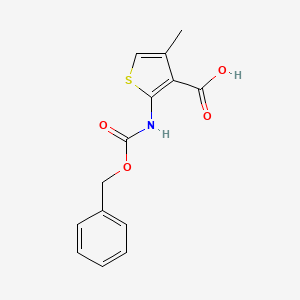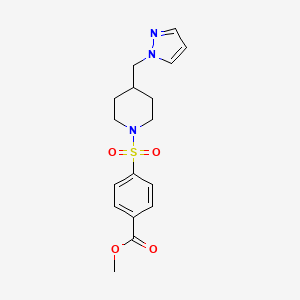![molecular formula C18H15N5OS B2524585 6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 891095-56-0](/img/structure/B2524585.png)
6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine" belongs to a class of heterocyclic compounds that have shown significant pharmaceutical importance, particularly in the realm of medicinal chemistry. These compounds, including various triazolo-pyridazine derivatives, have been the subject of research due to their potential therapeutic applications in areas such as anxiolytic activity, antitumor activity, and antidiabetic drug development .
Synthesis Analysis
The synthesis of triazolo-pyridazine derivatives typically involves multi-step reactions with specific reagents and conditions tailored to introduce the desired substituents onto the core structure. For instance, the synthesis of related compounds has been reported using starting materials such as acetic acid derivatives, hydrazinylpyridazine, and various catalysts and reagents like lutidine and TBTU in dry dichloromethane (DCM) . Another synthesis approach involves the one-pot mode using pyridine, dichloropyridazine, and tetrazole in toluene . These methods highlight the versatility and complexity of synthesizing triazolo-pyridazine derivatives.
Molecular Structure Analysis
The molecular structure of triazolo-pyridazine derivatives is characterized by the presence of a triazolo-pyridazine scaffold, which can be further substituted with various functional groups. The structure of these compounds has been elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by XRD technique . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks have been employed to understand the molecular interactions and stability of these compounds .
Chemical Reactions Analysis
Triazolo-pyridazine derivatives can undergo various chemical reactions depending on their substituents. For example, cyclocondensation reactions with hydroxylamine or hydrazine can lead to the formation of new ring systems, as demonstrated in the synthesis of isoxazolo- and pyrazolo-triazolo-pyrimidines . These reactions are crucial for modifying the core structure to enhance biological activity or to study the structure-activity relationship.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolo-pyridazine derivatives are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and phenyl groups can affect the compound's solubility, stability, and reactivity. The HOMO-LUMO energy gap and global reactivity descriptors provide insights into the compound's chemical behavior, while intermolecular hydrogen bonding and other non-covalent interactions contribute to the compound's solid-state packing and stability .
科学的研究の応用
Synthesis and Biological Activity
The synthesis and study of heterocyclic compounds, including 6-(3-Methoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine and its analogs, have shown significant scientific interest due to their diverse biological activities. These compounds are synthesized through various chemical reactions, aiming to explore their potential in medicinal chemistry. Notable research has focused on the synthesis of compounds with pyridazine analogs due to their pharmaceutical importance. For instance, a study by Sallam et al. (2021) involved the synthesis of a compound similar in structure, emphasizing the pharmaceutical relevance of pyridazine analogs, particularly in medicinal chemistry due to their heterocyclic nature which is often associated with significant biological activities. The compound was analyzed using spectroscopic techniques and crystal structure analysis, highlighting the importance of structural elucidation in understanding the biological activity of these molecules (Sallam et al., 2021).
Antitumor and Antiviral Activities
The antitumor and antiviral properties of triazolo[4,3-b]pyridazine derivatives have been a focal point of research. These compounds have been designed as analogs to explore their bioactivity against various cancer cell lines and viruses. For example, the synthesis and bioevaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as antitubulin agents revealed moderate to potent antiproliferative activity, with specific compounds displaying highly active antiproliferative activity against different cancer cell lines. These compounds effectively inhibited tubulin polymerization and disrupted tubulin microtubule dynamics, indicating their potential as antitumor agents (Xu et al., 2016). Similarly, some newly synthesized triazolo[4,3-b]pyridazines showed promising antiviral activity against hepatitis A virus, suggesting their potential as antiviral agents (Shamroukh & Ali, 2008).
特性
IUPAC Name |
6-(3-methoxyphenyl)-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c1-24-15-6-2-5-14(10-15)16-7-8-17-20-21-18(23(17)22-16)25-12-13-4-3-9-19-11-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYBFGJNZKGPGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate](/img/structure/B2524505.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2524510.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide](/img/structure/B2524511.png)
![2-Bromo-8-thiabicyclo[3.2.1]octan-3-one 8,8-dioxide](/img/structure/B2524512.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2524514.png)


![N-[(2-chlorophenyl)methyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2524518.png)


![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(4-ethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2524523.png)
![2-(1H-indol-1-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2524525.png)